molecular formula C11H10O2 B1609916 3-Methoxynaphthalen-1-ol CAS No. 57404-85-0

3-Methoxynaphthalen-1-ol

Cat. No. B1609916
CAS RN: 57404-85-0
M. Wt: 174.2 g/mol
InChI Key: CLFHUFDVJZFIDR-UHFFFAOYSA-N
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Description

3-Methoxynaphthalen-1-ol is a chemical compound with the molecular formula C11H10O212. It has a molecular weight of 174.2012.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Methoxynaphthalen-1-ol.



Molecular Structure Analysis

The SMILES string for 3-Methoxynaphthalen-1-ol is COc1cc(O)c2ccccc2c11. The InChI key is CLFHUFDVJZFIDR-UHFFFAOYSA-N1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3-Methoxynaphthalen-1-ol.



Physical And Chemical Properties Analysis

3-Methoxynaphthalen-1-ol has a molecular weight of 174.2012. The SMILES string is COc1cc(O)c2ccccc2c11. The InChI key is CLFHUFDVJZFIDR-UHFFFAOYSA-N1.


Scientific Research Applications

Synthesis and Structural Analysis

Vibrational Spectral Analysis

  • Vibrational Spectral Analysis : Studies on the structural and vibrational properties of 1-methoxynaphthalene, a related compound, were conducted using scaled quantum FT-IR and FT-Raman spectral analysis. This research provides insight into the vibrational spectra and is useful in the field of molecular spectroscopy (Govindarajan, Periandy, & Ganesan, 2010).

Chemical Reactivity and Compound Formation

  • Chemical Reactivity : 3-Methoxynaphthalen-1-ol derivatives have been used to understand the reactivity of cyclopalladated compounds. This research provides insights into the binding and molecular structure in organometallic chemistry (Dehand et al., 1983).

Catalysis and Chemical Synthesis

  • Catalytic Applications : In the field of catalysis, derivatives of 3-Methoxynaphthalen-1-ol have been explored for applications like selective O-methylation in the synthesis of drugs such as naproxen, showcasing its importance in green chemistry and pharmaceutical synthesis (Yadav & Salunke, 2013).

Cycloaddition and Adduct Formation

  • Cycloaddition Reactions : Research has shown the use of 3-Methoxynaphthalen-1-ol in cycloaddition reactions, leading to the formation of various adducts, useful in synthetic organic chemistry (Baker et al., 1991).

Biochemical Applications

  • Biochemical Studies : In biochemical research, the aromatic C-H bond hydroxylation of 1-methoxynaphthalene was catalyzed efficiently by cytochrome P450 enzymes, showing potential in enzymatic studies and biotransformation processes (Shoji et al., 2010).

NMR and Molecular Studies

  • Nuclear Magnetic Resonance (NMR) Studies : NMR and calculational studies have been conducted on 3-Methoxynaphthalen-1-ol to understand its regioselective lithiation, contributing significantly to the field of magnetic resonance and molecular chemistry (Betz & Bauer, 2002).

Zeolite Catalysis

  • Shape Selective Acylation : The compound has been studied for its role in shape-selective acylation reactions over zeolites, providing valuable insights for catalysis and materialscience applications (Botella et al., 2003).

Laser Spectroscopy and Conformational Analysis

  • Ultraviolet Laser Spectroscopy : Studies involving ultraviolet laser spectroscopy in a supersonic jet identified rotational isomers of 1-methoxynaphthalene, a related compound. This research aids in understanding molecular conformations and spectroscopic properties (Mahato et al., 2002).

Organic Synthesis and Reaction Mechanisms

  • Chelation-Assisted Nucleophilic Aromatic Substitution : Research on chelation-assisted nucleophilic aromatic substitution of 1-methoxynaphthalene derivatives provides insights into organic synthesis and reaction mechanisms (Hattori et al., 1997).

Crystal Structure and Molecular Docking

  • Crystal Structure and Cytotoxic Activity : Studies on derivatives of 3-Methoxynaphthalen-1-ol, like 6-methoxynaphthalen-2-ol, have led to the synthesis of compounds with potential cytotoxic activities against cancer cells, alongside insights into their crystal structures and molecular docking analysis (El Gaafary et al., 2021).

Safety And Hazards

The safety data sheet for 3-Methoxynaphthalen-1-ol indicates that it should be used only for laboratory research purposes and not for drug or household use4. It should be handled under the supervision of a technically qualified individual4.


Future Directions

The mechanism of solvent effects on similar compounds like MMT can help to develop new products in optoelectronics and analytical tools3. This could also be a potential future direction for 3-Methoxynaphthalen-1-ol.


Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis.


properties

IUPAC Name

3-methoxynaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFHUFDVJZFIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451215
Record name 1-Hydroxy-3-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxynaphthalen-1-ol

CAS RN

57404-85-0
Record name 1-Hydroxy-3-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 1,3-dihydroxynaphthalene (2.31 g, 14.4 mmol) in methanol (150 mL) at 0° C., hydrochloride gas was bubbed for 10 min. The resulting solution was continued stirring at room temperature for 24 hrs. A residue was obtained after evaporation of methanol and purified by silica gel column chromatography eluted with chloroform to provide the title compound as purple crystals (1.42 g, 57%). 1H NMR(300 MHz CDCl3) δ8.08(d, 1H), 7.70(d, 1H), 7.46(t, 1H), 7.34(t, 1H), 6.78 (s, 1H), 6.54 (s, 1H), 5.61(s, 1H), 3.90(s, 3H).
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
U Warde, S Nagaiyan - Journal of Photochemistry and Photobiology A …, 2017 - Elsevier
Three compounds DMT, MMT and DHT having dimehtoxy, mono-hydroxy and di-hydroxy groups respectively were prepared. Environmental interactions dependent photophysical …
Number of citations: 15 www.sciencedirect.com
Y Li, Y Zhao, Y Yang, W Shi, X Fan - Organic Chemistry Frontiers, 2019 - pubs.rsc.org
2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) is one of the key materials for making naphthalene. Distinguishing photophysical phenomena of MMT were observed in …
Number of citations: 16 pubs.rsc.org
M Uyanik, T Yasui, K Ishihara - Tetrahedron, 2010 - Elsevier
… This compound was prepared as 5a from 3-methoxynaphthalen-1-ol (12j) in 40% yield (three steps). Pale brown solid; TLC, R f =0.46 (hexane–EtOAc–CHCl 3 =1:2:1 with a few drops of …
Number of citations: 205 www.sciencedirect.com
SA Ward - 2009 - openresearch-repository.anu.edu.au
… The regioselectivity of this reaction for 3methoxynaphthalen-1-ol 110 was confirmed by nOe experiments whereby irradiation of the methoxyl group protons of 110 resulted in the …
M Rajeshirke, N Sekar - Dyes and Pigments, 2019 - Elsevier
The organic nonlinear optical (NLO) materials are studied widely owing to the advantages over the inorganic NLO materials recently [1]. The organic NLOphores include a variety of …
Number of citations: 20 www.sciencedirect.com
P Claes - 2013 - biblio.ugent.be
The experiments performed in this PhD thesis aim at the development of new entries into the synthesis of heterocyclic quinones and the development of new quinone leads active …
Number of citations: 1 biblio.ugent.be
X Meng, L Song, H Han, J Zhao, D Zheng - Spectrochimica Acta Part A …, 2022 - Elsevier
In this work, we explore the excited-state intramolecular proton transfer (ESIPT) mechanisms and relative solvent effects for three novel 3-hydroxylflavone derivatives (ie, HOF, SHOF, …
Number of citations: 10 www.sciencedirect.com
J Zhao, B Jin, Z Tang - Spectrochimica Acta Part A: Molecular and …, 2023 - Elsevier
To expound specific excited state processes of the novel excitation wavelength dependent emission BH-BA fluorophore for better subsequent applications, this wok mainly focus on …
Number of citations: 9 www.sciencedirect.com
N Zhang, D Liu, W Chen, X Liu, J Yan - Computational and Theoretical …, 2020 - Elsevier
Excited-state intramolecular proton transfer (ESIPT) process based on ‘naked’ diazaborepins (NDABs) by modification on the parent structure (NDAB-H) is confirmed by experiment and …
Number of citations: 8 www.sciencedirect.com
MY Zhang - 2019 - openresearch-repository.anu.edu.au
… MeMgCl (2.0 M solution in THF, 1.27 mmol, 1.1 equiv) was added dropwise to a solution of 3-methoxynaphthalen-1-ol (7l) (200 mg, 1.15 mmol, 1.0 equiv) in 10 mL THF at 0 C under N2. …

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